![molecular formula C22H14BrNO5 B3466671 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-bromonicotinate](/img/structure/B3466671.png)
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-bromonicotinate
Overview
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-bromonicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an ester derivative of 7-hydroxycoumarin, which is widely known for its biological activities. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments are discussed in
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-bromonicotinate is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-bromonicotinate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-bromonicotinate. One of the areas of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound in animal models.
In conclusion, this compound is a chemical compound with promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Scientific Research Applications
The potential applications of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-bromonicotinate in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 5-bromopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO5/c1-27-19-5-3-2-4-16(19)18-12-28-20-9-15(6-7-17(20)21(18)25)29-22(26)13-8-14(23)11-24-10-13/h2-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSKFVVSLVYWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CN=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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